Alcaloides de Cephalotaxus

Cephalotaxus alkaloids are a class of secondary metabolites primarily extracted from the Cephalotaxus plant family, which includes species such as Cephalotaxus fortunei. These alkaloids exhibit significant biological activities and have attracted considerable interest due to their potential therapeutic applications. Notably, they possess antioxidant properties, neuroprotective effects, and immunomodulatory actions, making them promising candidates for the development of treatments against various diseases, including neurodegenerative disorders and cancer.

Structurally diverse, cephalotaxine alkaloids are characterized by a complex molecular architecture featuring multiple heterocyclic rings. This structure endows them with unique pharmacological properties, allowing selective targeting of specific biological pathways. In recent years, extensive research has been conducted to explore the detailed mechanisms behind their bioactivities and to optimize their chemical structures for improved efficacy.

Despite the promising potential of cephalotaxine alkaloids, challenges remain in terms of large-scale production and clinical translation. Ongoing studies continue to unravel the full spectrum of these compounds' therapeutic benefits while addressing practical issues related to biosynthesis and pharmacokinetics.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

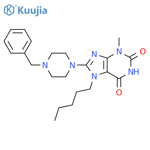

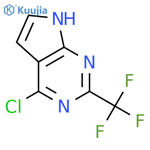

|

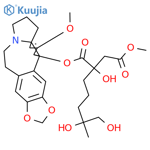

Cephalotaxine-13C,d3 | 1217734-28-5 | C18H21NO4 |

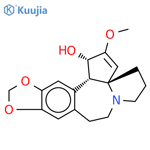

|

Biscephalezomine A | 769120-40-3 | C57H72N2O19 |

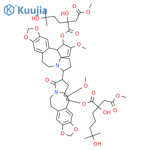

|

Biscephalezomine C | 768392-32-1 | C56H70N2O19 |

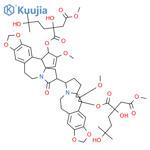

|

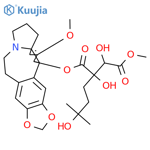

Bishomodeoxyharringtonine | 181817-97-0 | C30H41NO8 |

|

Harringtonine; Homologue (n = 3), 5'-epimer, 6'-hydroxy(2) | 462075-58-7 | C29H39NO10 |

|

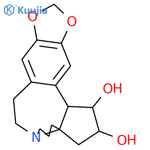

Demethylneodrupacine; 2-Epimer | 2209068-35-7 | C17H19NO5 |

|

Cephalancetine D | 1431795-33-3 | C36H38N2O10 |

|

Cephalezomine H | 462076-18-2 | C17H21NO4 |

|

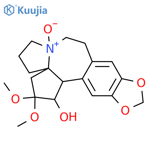

Cephalezomine H; 3-Epimer, 2-methoxy, O2-Me, N-oxide | 1431795-30-0 | C19H25NO6 |

|

Isoharringtonine; 3'-Epimer, 3''-hydroxy | 182325-75-3 | C28H37NO10 |

Literatura relevante

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165

-

3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

Proveedores recomendados

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados